molecular formula C16H14ClN3O5S B2926100 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine CAS No. 1190257-70-5

4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine

Cat. No. B2926100
CAS RN: 1190257-70-5
M. Wt: 395.81
InChI Key: UUDBCCPZQBUBIR-UHFFFAOYSA-N
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Description

The compound “4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a furan ring, a sulfonyl group, and a morpholine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain an intermediate compound. This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The empirical formula is C13H9ClO3 and the molecular weight is 352.12 .

Scientific Research Applications

Synthesis and Characterization

  • A related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction. This compound is similar in structure and provides insight into the synthesis and structural analysis of compounds like 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine (Mamatha S.V et al., 2019).

Biological Activity

  • Compounds with structures similar to 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine have shown remarkable anti-TB activity and superior anti-microbial activity, as evidenced in a study involving a synthesized compound with a closely related structure (Mamatha S.V et al., 2019).
  • Another study on similar compounds revealed potential antibacterial properties, indicating the usefulness of these compounds in antimicrobial applications (A. B. S. Khumar et al., 2018).

Molecular Docking Studies

  • Molecular docking studies have been conducted on compounds analogous to 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine, which helps in understanding the interaction of these compounds with biological targets, such as bacterial proteins. These studies are crucial for predicting the efficacy of these compounds in biological systems (A. B. S. Khumar et al., 2018).

Antimicrobial Potency

  • Similar compounds have shown good to potent antimicrobial activity against various bacterial strains and fungi, suggesting the potential use of 4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine in developing new antimicrobial agents (D. B. Janakiramudu et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. Similar compounds have shown promise in various areas, such as antiviral research .

properties

IUPAC Name

4-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-12-3-1-11(2-4-12)15-18-16(25-19-15)13-5-6-14(24-13)26(21,22)20-7-9-23-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDBCCPZQBUBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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